molecular formula C21H13N3O6 B2669119 2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874395-42-3

2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2669119
CAS No.: 874395-42-3
M. Wt: 403.35
InChI Key: PFGXJFDXJLSDSS-UHFFFAOYSA-N
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Description

2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound based on the privileged chromeno[2,3-c]pyrrole-3,9-dione scaffold, a structure of high interest in medicinal chemistry and drug discovery. This benzopyran-fused pyrrole skeleton is recognized as a useful template for constructing biologically active compound libraries . The chromeno[2,3-c]pyrrole core is a rarely mentioned but valuable heterocyclic system; similar compounds have been reported to exhibit significant biological activities, such as acting as glucokinase activators and mimetics of glycosaminoglycans . The incorporation of the 5-methylisoxazol-3-yl and 4-nitrophenyl substituents on the dihydropyrrole ring is designed to enhance molecular diversity and explore structure-activity relationships (SAR), which is a key strategy in the search for new therapeutic agents . The compound is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any human use. Researchers can employ this building block in the synthesis of more complex molecules, in multicomponent reactions to create diverse libraries, and in biochemical screening to identify potential hits for various disease targets . Its structural features, including the fused, polycyclic nature and multiple hydrogen bond acceptors, are characteristic of drug-like molecules capable of interacting with a range of biological targets.

Properties

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O6/c1-11-10-16(22-30-11)23-18(12-6-8-13(9-7-12)24(27)28)17-19(25)14-4-2-3-5-15(14)29-20(17)21(23)26/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGXJFDXJLSDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the isoxazole ring through a reaction involving 3-methyl-5-isoxazolecarboxylic acid and suitable reagents. This is followed by the introduction of the nitrophenyl group via nitration reactions. The final step often involves the formation of the chromeno-pyrrole core through cyclization reactions, possibly using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of green chemistry principles to reduce environmental impact. Scale-up processes would need to ensure consistent quality and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine, which can further react to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine-substituted compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the nitrophenyl group and the isoxazole ring suggests that it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes. Its complex structure might impart unique physical or chemical characteristics to these materials.

Mechanism of Action

The mechanism by which 2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The chromeno[2,3-c]pyrrole-3,9-dione scaffold is highly versatile, allowing substitution at multiple positions. Key analogues include:

Compound Substituents Key Differences Reported Activity
2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (Target) 1: 4-nitrophenyl; 2: 5-methylisoxazol-3-yl Strong electron-withdrawing nitro group; heteroaromatic isoxazole Not explicitly reported in provided evidence; inferred potential for drug discovery
1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (AV-C) 1: 2-fluorophenyl; 2: 5-isopropyl-1,3,4-thiadiazol-2-yl Fluorophenyl (moderate electron-withdrawing); thiadiazole (sulfur heterocycle) TRIF pathway agonist; antiviral activity against Zika, Chikungunya, and dengue viruses
1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 3-isopropoxyphenyl; 2: 5-methylisoxazol-3-yl; 7-methyl Alkoxy substituent; additional methyl group at position 7 No activity reported; structural diversity for library screening
1-(4-Hydroxy-3-methoxyphenyl)-2-(5-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 4-hydroxy-3-methoxyphenyl; 2: 5-methylpyridinyl Polar hydroxy and methoxy groups; pyridine ring Potential solubility enhancement; no explicit bioactivity

Biological Activity

The compound 2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of the compound involves a multi-step process that typically includes the cyclocondensation of isoxazole derivatives with chromeno-pyrrole frameworks. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Research indicates that compounds with similar structural motifs to This compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyrrole and isoxazole rings can inhibit cell proliferation in various cancer cell lines.

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Induces apoptosis
Compound BMCF-715Inhibits cell cycle progression
Compound CA54912Promotes oxidative stress

Antimicrobial Activity

The compound also displays antimicrobial properties. Similar derivatives have been tested against a range of bacterial strains, showing effectiveness through mechanisms such as disrupting bacterial cell membranes or inhibiting essential enzymes.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been found to inhibit key enzymes involved in cancer metabolism.
  • Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Oxidative Stress: The generation of reactive oxygen species (ROS) may contribute to the cytotoxic effects observed in various studies.

Case Studies

Several studies have explored the biological activity of related compounds. For example, a study published in Pharmaceutical Research demonstrated that a structurally similar pyrrole derivative exhibited potent anticancer effects against human breast cancer cells by inducing apoptosis through the mitochondrial pathway . Another study highlighted the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for therapeutic applications in infectious diseases .

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